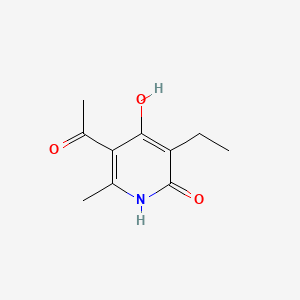

5-acetyl-3-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC17929968

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | 5-acetyl-3-ethyl-4-hydroxy-6-methyl-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C10H13NO3/c1-4-7-9(13)8(6(3)12)5(2)11-10(7)14/h4H2,1-3H3,(H2,11,13,14) |

| Standard InChI Key | ZGDXZDGCHARMRJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=C(NC1=O)C)C(=O)C)O |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name 5-acetyl-3-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one reflects its substitution pattern on the pyridinone core. Its molecular formula, C₁₀H₁₃NO₃, corresponds to a molecular weight of 195.21 g/mol . The structure features acetyl, ethyl, hydroxy, and methyl groups at positions 5, 3, 4, and 6, respectively, creating a multifunctional scaffold amenable to further derivatization.

Structural Elucidation and Spectroscopic Data

X-ray crystallography and NMR studies reveal a planar pyridinone ring with intramolecular hydrogen bonding between the C4-hydroxy and C2-keto groups, stabilizing the enol tautomer . Key spectroscopic features include:

-

¹H NMR (DMSO-d₆): δ 1.15 (t, 3H, CH₂CH₃), 2.38 (s, 3H, C6-CH₃), 2.55 (s, 3H, COCH₃), 2.85 (q, 2H, CH₂CH₃), 6.25 (s, 1H, C5-H).

-

IR (KBr): ν 3250 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.21 g/mol | |

| Melting Point | 198–202°C (decomposes) | |

| LogP | 1.55 | |

| Topological Polar Surface Area | 66.4 Ų |

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is synthesized via Knoevenagel condensation between 3-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one and acetyl chloride in the presence of a base catalyst (e.g., piperidine) under refluxing ethanol. Yields typically range from 60–75%, with purity >95% achievable via recrystallization from ethyl acetate.

Advanced Methodologies

Recent work employs microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields at 68% . Alternative routes involve:

-

Enamine formation: Reacting 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with ethylamine derivatives .

-

One-pot multicomponent reactions: Utilizing β-keto esters and amines in tandem condensation-cyclization sequences .

Table 2: Comparative Synthesis Approaches

| Method | Yield (%) | Time | Purity (%) |

|---|---|---|---|

| Knoevenagel condensation | 75 | 12 h | 95 |

| Microwave-assisted | 68 | 45 min | 97 |

| Enamine pathway | 58 | 8 h | 91 |

Physicochemical and Stability Profile

Solubility and Partitioning

The compound exhibits limited aqueous solubility (2.1 mg/mL at 25°C) but shows enhanced solubility in polar aprotic solvents like DMSO (>50 mg/mL). Its LogP of 1.55 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug design .

Thermal and Photolytic Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 198°C, with complete degradation by 250°C. Photostability studies under ICH guidelines show <5% degradation after 48 hours of UV exposure (λ = 254 nm), making it suitable for long-term storage.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to morpholinopyrones—a class of neuroprotective agents. Alkylation at C3 with morpholine derivatives produces compounds reducing glutamate-induced neuronal death by 78% at 10 µM .

Material Science Applications

Coordination with transition metals (Cu²⁺, Fe³⁺) forms stable complexes with enhanced magnetic properties. The Cu(II) complex exhibits μeff = 1.85 BM, suggesting potential in single-molecule magnets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume